molecular formula C18H14F3N5O B2509310 2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034373-49-2

2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No. B2509310
CAS RN: 2034373-49-2
M. Wt: 373.339
InChI Key: FHDQWKRNYHFTAH-UHFFFAOYSA-N
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Description

“2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide” is a complex organic compound. It contains an indole group, a trifluoromethyl group, and a triazolo-pyridine group . The compound is likely to be used in the pharmaceutical industry, given the presence of these functional groups, which are common in many pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole, trifluoromethyl, and triazolo-pyridine groups . The exact synthesis process would depend on the specific reactions used and the order in which the groups are added to the molecule .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole group, a trifluoromethyl group, and a triazolo-pyridine group . These groups are likely to confer specific physical and chemical properties to the compound, influencing its reactivity and potential uses .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the presence of the indole, trifluoromethyl, and triazolo-pyridine groups . These groups could participate in various types of reactions, depending on the conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For instance, the presence of the trifluoromethyl group could increase the compound’s electronegativity, potentially making it a strong acid . The indole and triazolo-pyridine groups could also confer specific properties to the compound .

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of various heterocyclic compounds, including 1,2,4-triazolo[4,3-a]pyridines, employs 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor. These compounds have been assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, highlighting their potential in agricultural applications (Fadda et al., 2017).

Anticancer Research

A significant area of application for this chemical class is in the development of anticancer agents. N-substituted derivatives have been modified to improve their activity against PI3Ks, a family of enzymes involved in cell growth and proliferation, showing potent anticancer effects with reduced toxicity (Wang et al., 2015). Another study synthesized new compounds to assess their anticancer activities, indicating the potential of these chemical frameworks in developing novel therapeutic agents (Abdelhamid et al., 2016).

Antimicrobial Agents

The synthesis of novel 1,2,4-triazole and triazolothiadiazine derivatives demonstrates the application of these heterocyclic compounds as antimicrobial agents. Such studies indicate significant activity against a range of microbial strains, underscoring the potential of these compounds in addressing antibiotic resistance (Kaplancikli et al., 2008).

Enzyme Inhibition for Therapeutic Applications

Research into the modification of these compounds for specific therapeutic applications, such as enzyme inhibition, is also noteworthy. This includes the development of PI3K inhibitors for cancer treatment, highlighting the versatility and potential of these compounds in medicinal chemistry (Wang et al., 2015).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it to minimize potential risks .

Future Directions

The future directions for the use of this compound could be diverse, given its complex structure and the potential for various types of chemical reactions . It could find applications in various fields, including pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-indol-1-yl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5O/c19-18(20,21)13-6-8-26-15(9-13)23-24-16(26)10-22-17(27)11-25-7-5-12-3-1-2-4-14(12)25/h1-9H,10-11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDQWKRNYHFTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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